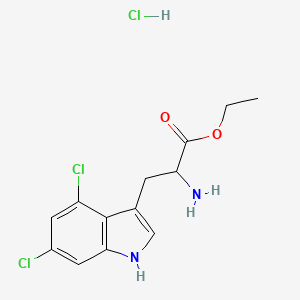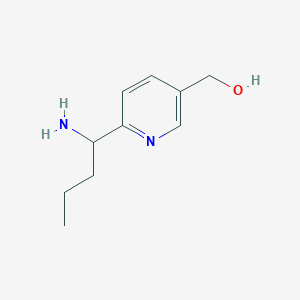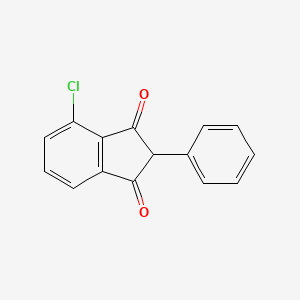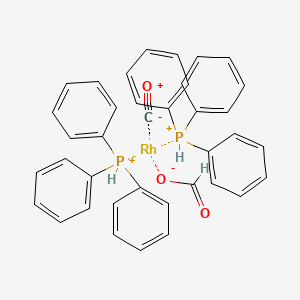
trans-(Carbonyl)(carboxylato)bis(triphenylphosphine)rhodium(I)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-(Carbonyl)(carboxylato)bis(triphenylphosphine)rhodium(I): is an organorhodium complex with the molecular formula C38H33O3P2Rh . This compound is known for its bright yellow, air-stable solid form and is used extensively in homogeneous catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound is typically synthesized by the carbonylation of Wilkinson’s catalyst. The reaction involves treating RhCl[P(C6H5)3]3 with carbon monoxide to produce RhCl(CO)[P(C6H5)3]2 . The reaction conditions usually involve a controlled environment to ensure the stability of the product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors to facilitate the carbonylation reaction efficiently .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various ligands like phosphines, amines.
Major Products:
Oxidation: Formation of higher oxidation state rhodium complexes.
Reduction: Formation of rhodium hydride complexes.
Substitution: Formation of new rhodium-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is widely used as a catalyst in organic synthesis, particularly in hydroformylation reactions .
Biology: In biological research, it is used to study enzyme mimetics and catalytic processes that mimic natural enzymatic reactions .
Industry: In the industrial sector, it is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties .
Wirkmechanismus
The compound exerts its effects through coordination with substrates, facilitating various chemical transformations. The molecular targets include organic molecules that undergo catalytic transformations. The pathways involved often include oxidative addition, reductive elimination, and ligand exchange .
Vergleich Mit ähnlichen Verbindungen
- Bis(triphenylphosphine)rhodium carbonyl chloride
- Tris(triphenylphosphine)rhodium carbonyl hydride
Comparison:
- Bis(triphenylphosphine)rhodium carbonyl chloride is similar in structure but contains a chloride ligand instead of a carboxylato group. It is also used as a catalyst but has different reactivity and stability .
- Tris(triphenylphosphine)rhodium carbonyl hydride contains a hydride ligand and is used in hydroformylation reactions. It has different catalytic properties compared to trans-(Carbonyl)(carboxylato)bis(triphenylphosphine)rhodium(I) .
Eigenschaften
Molekularformel |
C38H33O3P2Rh+ |
|---|---|
Molekulargewicht |
702.5 g/mol |
IUPAC-Name |
carbon monoxide;rhodium;triphenylphosphanium;formate |
InChI |
InChI=1S/2C18H15P.CH2O2.CO.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1-3;1-2;/h2*1-15H;1H,(H,2,3);;/p+1 |
InChI-Schlüssel |
HZSNXZYZDSSMNH-UHFFFAOYSA-O |
Kanonische SMILES |
[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)[O-].[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


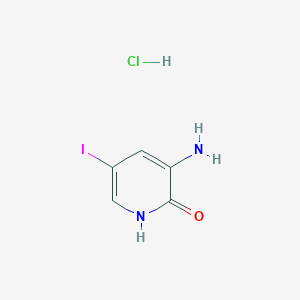
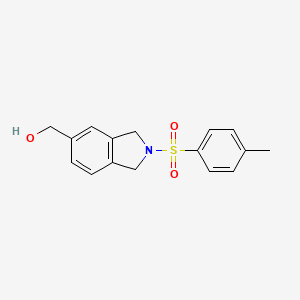

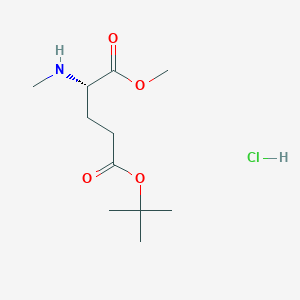
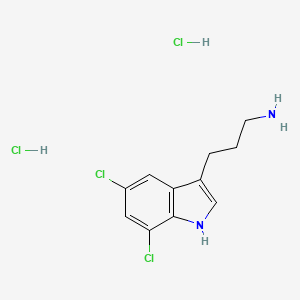
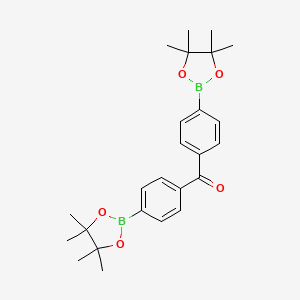
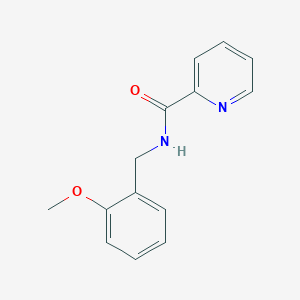
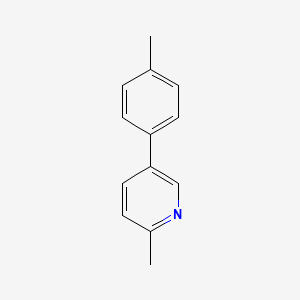
![2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13134704.png)
